Fmoc-L-2-(3-Thienyl)-glycine

Beschreibung

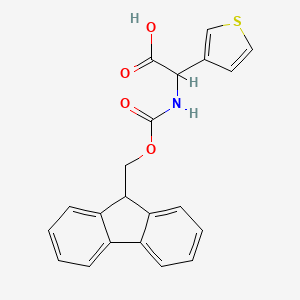

Fmoc-L-2-(3-Thienyl)-glycine is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a temporary protecting group for the amino terminus, and a 3-thienyl substituent attached to the glycine backbone. Key properties include:

The 3-thienyl group, an aromatic heterocycle containing sulfur, contributes to unique electronic and steric properties. This compound is utilized in peptide synthesis due to its compatibility with Fmoc-based SPPS protocols, where it is coupled using activating reagents like HBTU/HOBt . The thienyl moiety may also confer metabolic stability or bioactivity, as thienyl-containing compounds are known for anticancer, antimicrobial, and anti-inflammatory properties .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQJSFSUCQXAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372143-96-9 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-2-(3-Thienyl)-glycine typically involves the protection of the amino group of glycine with the Fmoc group, followed by the introduction of the thienyl group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Fmoc-L-2-(3-Thienyl)-glycine can undergo oxidation reactions, where the thienyl group is oxidized to form sulfoxides or sulfones.

Reduction: The compound can also undergo reduction reactions, where the thienyl group is reduced to a thiol or a thioether.

Substitution: Substitution reactions can occur at the thienyl group, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thienyl derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-2-(3-Thienyl)-glycine is primarily utilized in solid-phase peptide synthesis due to the stability and ease of deprotection associated with the Fmoc group. The Fmoc protecting group allows for efficient coupling reactions while maintaining the integrity of the amino acid during synthesis. This method has been shown to facilitate the production of complex peptides with high purity and yield, making it invaluable for researchers engaged in peptide chemistry .

Case Study: Difficult Peptide Sequences

Research has demonstrated that Fmoc-based protocols are particularly effective for synthesizing "difficult sequences," which are often prone to aggregation or degradation. For instance, studies have illustrated successful synthesis of challenging peptide sequences using this compound as a building block, highlighting its role in overcoming common synthetic hurdles .

Drug Discovery

Role as a Building Block

this compound serves as a versatile building block in drug discovery. Its incorporation into peptidomimetics allows for the development of novel therapeutic agents with enhanced biological activity. The thienyl group contributes to the compound's hydrophobicity, which can improve binding affinity to target proteins .

Potential Therapeutic Applications

The compound has been explored for its potential in treating various diseases, including cancer and neurodegenerative disorders. For example, research indicates that derivatives of this compound may inhibit specific pathways involved in tumor growth and survival, suggesting its application as an anti-cancer agent . Furthermore, studies have indicated its efficacy in modulating neurotransmitter systems, which could lead to new treatments for conditions like Alzheimer's disease .

Molecular Probes and Functional Studies

Investigating Biological Functions

this compound has been utilized as a molecular probe to study various biological functions. Its ability to form stable interactions with biological macromolecules makes it suitable for probing protein-ligand interactions and elucidating signaling pathways. This application is crucial for understanding disease mechanisms at a molecular level .

Wirkmechanismus

The mechanism of action of Fmoc-L-2-(3-Thienyl)-glycine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The thienyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

(a) Fmoc-L-2-(2-Thienyl)-glycine

- CAS Number : 208259-66-9

- Key Differences : The thienyl group is substituted at the 2-position instead of 3.

- Impact : Positional isomerism affects regioselectivity and enantioselectivity in synthetic reactions. For example, 2-thienyl derivatives exhibit higher enantioselectivity in catalytic asymmetric hydroboration compared to 3-thienyl analogues .

- Applications : Used in peptide synthesis where steric orientation influences target binding or self-assembly .

(b) Fmoc-L-cyclopentylglycine

- CAS Number : 220497-61-0

- Key Differences : Cyclopentyl group replaces the thienyl substituent.

- Impact: Increased hydrophobicity (log P) alters solubility and self-assembly behavior.

- Applications : Suitable for designing hydrophobic peptide domains .

(c) Fmoc-L-Phe(3-Cl)-OH

- CAS Number : 198560-44-0

- Key Differences : Chlorine atom at the 3-position of a phenylalanine backbone.

- Impact : The electron-withdrawing Cl group enhances electronic interactions in peptide-receptor binding. Compared to thienyl, phenyl rings lack sulfur, which may reduce metabolic stability .

- Applications : Useful in peptides requiring strong electronic modulation .

(d) Fmoc-D-2-(5-bromothienyl)alanine

- CAS Number : 220497-83-6

- Key Differences : Bromine substitution on the 5-position of a 2-thienyl group.

- The D-configuration (vs. L in Fmoc-L-2-(3-Thienyl)-glycine) affects peptide chirality .

- Applications : Peptide engineering for targeted halogen bonding interactions .

Data Table: Comparative Analysis

Research Findings :

- Self-Assembly Behavior: Substitution of glycine with aromatic groups (e.g., thienyl) in Fmoc-dipeptides enhances π-π stacking, critical for hydrogel formation. This compound may form distinct nanostructures compared to aliphatic analogues like Fmoc-L-cyclopentylglycine .

- Bioactivity: Thienyl-containing compounds exhibit anticancer activity against brain cancer cells (T98G line), with potency influenced by substituent position.

- Synthetic Utility : The 3-thienyl group’s sulfur atom can coordinate metal catalysts, enabling unique reaction pathways in peptide modification .

Biologische Aktivität

Fmoc-L-2-(3-Thienyl)-glycine is a derivative of glycine that incorporates a thienyl group, making it a valuable compound in medicinal chemistry and peptide synthesis. The presence of the thienyl moiety enhances its biological activity, particularly in interactions with proteins and enzymes, which are crucial for the development of therapeutic peptides and peptidomimetics.

- Molecular Formula : C₁₉H₁₅NO₄S

- Molar Mass : Approximately 353.39 g/mol

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for stability during peptide synthesis.

The biological activity of this compound primarily involves its incorporation into polypeptides, influencing their conformation and stability. The thienyl group can modulate the peptide's interaction with biological targets, potentially affecting various signaling pathways or enzyme activities.

Key Interactions

- Protein-Protein Interactions : Research indicates that the incorporation of thienyl groups can significantly alter binding affinities, enhancing the stability of peptide-based therapeutics against enzymatic degradation.

- Enzyme-Substrate Interactions : The compound is utilized in studies to understand how modifications at the amino acid level influence enzyme activity and specificity.

Applications in Research and Medicine

This compound serves multiple roles across different fields:

- Medicinal Chemistry : It is used in the design of novel peptides with enhanced pharmacological properties.

- Biological Research : The compound aids in studying biochemical pathways and protein interactions.

- Therapeutic Development : Its derivatives are explored for potential use as enzyme inhibitors or therapeutic agents targeting specific receptors.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of this compound compared to other related compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Thienyl group | Enhanced biological activity |

| Fmoc-L-2-(2-Thienyl)-glycine | Thienyl group | Different position affects reactivity |

| Fmoc-L-Tyrosine | Phenolic side chain | Important for UV absorption |

| Fmoc-L-Tryptophan | Indole side chain | Key role in fluorescence |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Peptide Synthesis : A study demonstrated that incorporating this compound into peptide chains resulted in increased resistance to proteolytic degradation, making it a promising candidate for drug development.

- Enzyme Inhibition : Another research project focused on developing enzyme inhibitors using this amino acid derivative, showcasing its potential to modulate enzyme activity effectively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.